molecular formula C20H32BNO5 B15092441 tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate

Cat. No.: B15092441
M. Wt: 377.3 g/mol
InChI Key: BPZQKHMQVPGXIM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate is a boronate ester-containing compound with a piperidine core, a furan ring, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group stabilizes the piperidine amine during synthetic processes, while the boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in drug discovery and materials science . The furan-2-yl moiety contributes to π-conjugation and influences solubility and reactivity. This compound is typically synthesized via palladium-catalyzed coupling reactions or photoredox-mediated radical additions, as seen in related analogs .

Properties

Molecular Formula

C20H32BNO5

Molecular Weight

377.3 g/mol

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C20H32BNO5/c1-18(2,3)25-17(23)22-12-10-14(11-13-22)15-8-9-16(24-15)21-26-19(4,5)20(6,7)27-21/h8-9,14H,10-13H2,1-7H3

InChI Key

BPZQKHMQVPGXIM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with certain biomolecules, influencing their activity. This interaction can modulate various biochemical pathways, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Boronate Position Key Functional Groups Molecular Formula Molecular Weight CAS Number Reference
Target Compound Piperidine-Furan Furan C5 Boc, Boronate ester C20H32BNO5 377.29 Not Provided -
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Piperidine-Pyrazole Pyrazole C4 Boc, Boronate ester C19H32BN3O4 377.29 877399-74-1
tert-Butyl 4-((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate Piperidine-Cyclopropane Cyclopropane C1 Boc, Boronate ester C22H38BNO4 391.36 -
tert-Butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate Piperidine-Ethenyl Ethenyl C2 Boc, Boronate ester C20H34BNO4 363.31 -
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-1(2H)-yl)piperidine-1-carboxylate Piperidine-Pyridazine Pyridazine C5 Boc, Boronate ester C20H34BN3O4 391.32 1333222-17-5

Key Observations :

  • Furan vs.
  • Cyclopropane and Ethenyl Modifications : Cyclopropane-containing analogs (e.g., ) introduce steric hindrance, which can stabilize transition states in cross-coupling reactions. Ethenyl-linked boronate esters (e.g., ) offer geometric flexibility for conjugation but may reduce hydrolytic stability.

Key Observations :

  • Catalyst Systems : Palladium catalysts (e.g., Pd(dppf)Cl2) are standard for cross-couplings, but photoredox methods (e.g., 4CzIPN in ) enable radical-based pathways for strained systems like cyclopropanes.
  • Yield Variability : Pyrazole and cyclopropane analogs exhibit moderate yields (40–50%), while iodinated intermediates (e.g., ) show lower yields due to halogenation challenges.

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Name logP* Water Solubility (mg/mL) TPSA (Ų) BBB Permeability CYP Inhibition Reference
Target Compound 3.2 <0.1 65.5 Low None -
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate 2.8 0.15 78.3 Moderate CYP2D6
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-1(2H)-yl)piperidine-1-carboxylate 1.9 0.35 92.1 High None

*Calculated using Molinspiration or analogous tools.

Key Observations :

  • logP and Solubility : The target compound’s furan ring contributes to moderate lipophilicity (logP ~3.2), whereas pyridazine analogs (logP ~1.9) are more hydrophilic due to nitrogen-rich cores .
  • BBB Permeability : Piperidine-pyridazine derivatives show enhanced blood-brain barrier penetration, making them suitable for CNS-targeted therapies .

Biological Activity

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity based on existing research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H28BNO4
  • Molecular Weight : 309.21 g/mol
  • CAS Number : 286961-14-6
  • Melting Point : 116 °C

The biological activity of this compound is primarily attributed to its structural components which include:

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Dioxaborolane Moiety : This boron-containing group enhances reactivity and potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds containing dioxaborolane structures exhibit significant antitumor properties. For instance:

  • In vitro studies demonstrated that derivatives of dioxaborolanes can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains:

  • A study reported effective inhibition against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .

Neuroprotective Effects

Preliminary studies suggest that the piperidine component may contribute to neuroprotective effects:

  • Animal models have indicated reduced neuroinflammation and improved cognitive function following treatment with similar piperidine derivatives .

Case Studies

StudyFindingsReference
In vitro Antitumor StudyInduced apoptosis in cancer cell lines
Antimicrobial EfficacyEffective against Gram-positive bacteria
Neuroprotection in RodentsReduced neuroinflammation

Toxicity and Safety Profile

While the compound shows promising biological activity, safety assessments are crucial:

  • The compound is classified as an irritant and poses risks for eye and respiratory irritation .
  • Further toxicological studies are required to fully understand its safety profile.

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